N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the thiazole ring, fluorophenyl group, and methoxyphenoxy moiety contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Coupling with Ethylamine: The thiazole derivative is then coupled with ethylamine to form the intermediate compound.
Attachment of the Methoxyphenoxy Group: The final step involves the reaction of the intermediate with 4-methoxyphenoxyacetic acid under amide bond formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxy group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring or methoxy group
Reduction: Reduced forms of the acetamide moiety
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its potential biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Pharmacology: The compound can be used in pharmacological studies to understand its mechanism of action and therapeutic potential.
Materials Science: Its unique structure may allow it to be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide is likely to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The thiazole ring and fluorophenyl group may facilitate binding to these targets, while the methoxyphenoxy moiety could influence the compound’s pharmacokinetic properties. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide
- N-{2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide
- N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide
Uniqueness
The presence of the 4-fluorophenyl group in N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide distinguishes it from its analogs with different substituents on the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, binding affinity, and metabolic stability, making it unique in terms of its potential biological activities and applications.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-25-17-6-8-18(9-7-17)26-12-19(24)22-11-10-16-13-27-20(23-16)14-2-4-15(21)5-3-14/h2-9,13H,10-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLLBDGGJOGWCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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